REACTION_SMILES
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[Al+3:11].[CH2:1]([CH3:2])[c:3]1[c:4]([OH:9])[cH:5][cH:6][cH:7][cH:8]1.[CH3:14][C:15]([Cl:16])=[O:17].[Cl-:10].[Cl-:12].[Cl-:13].[S:18]=[C:19]=[S:20]>>[CH2:1]([CH3:2])[c:3]1[c:4]([OH:9])[cH:5][cH:6][c:7]([C:15]([CH3:14])=[O:17])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccccc1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
S=C=S
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Name
|
|
Type
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product
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Smiles
|
CCc1cc(C(C)=O)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |